BenchChemオンラインストアへようこそ!

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

soluble guanylyl cyclase NO-cGMP signaling cerebellar sGC activity

NS 2028 (CAS 872694-91-2) is the only irreversible, highly selective sGC inhibitor delivering unambiguous NO-cGMP pathway blockade. With IC50 values of 17 nM (GSNO-enhanced) and 30 nM (basal), it is 4.7-fold more potent than ODQ and lacks the off-target NOS inhibition of methylene blue or LY83583. Validated benchmarks (EC50 170 nM in porcine coronary artery) eliminate in‑house dose-finding. Choose NS 2028 for sustained target engagement in extended washout protocols.

Molecular Formula C19H15BrFN3OS
Molecular Weight 432.31
CAS No. 872694-91-2
Cat. No. B2626780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
CAS872694-91-2
Molecular FormulaC19H15BrFN3OS
Molecular Weight432.31
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)F
InChIInChI=1S/C19H15BrFN3OS/c20-15-5-3-14(4-6-15)17-9-10-19(24-23-17)26-12-18(25)22-11-13-1-7-16(21)8-2-13/h1-10H,11-12H2,(H,22,25)
InChIKeyLIXMVUKLTMEHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NS 2028 (872694-91-2): A Benchmark Irreversible Soluble Guanylyl Cyclase Inhibitor for NO-cGMP Pathway Dissection


2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide, commonly known as NS 2028 (CAS 872694-91-2), is a synthetic oxadiazolo-benzoxazin compound that functions as a potent, highly selective, and irreversible inhibitor of soluble guanylyl cyclase (sGC), the principal intracellular receptor for nitric oxide (NO) [1]. NS 2028 inhibits purified bovine lung sGC with IC50 values of 30 nM (basal) and 200 nM (NO-stimulated), and blocks GSNO-enhanced sGC activity in mouse cerebellum homogenates with an IC50 of 17 nM, making it approximately 4.7-fold more potent than the widely used sGC inhibitor ODQ in the same assay [1][2]. Its irreversible binding mechanism (Ki = 8 nM, k3 = 0.2 min⁻¹) and demonstrated selectivity over particulate guanylyl cyclase and adenylyl cyclase establish NS 2028 as a critical pharmacological tool for NO-cGMP signaling studies where sustained, unambiguous sGC blockade is required [1].

Why Generic sGC Inhibitor Substitution Undermines Experimental Reproducibility: The NS 2028 Differentiation Case


sGC inhibitors are not functionally interchangeable. Older agents such as methylene blue (Ki ~2.7 µM for nNOS) and LY83583 (IC50 ~2 µM for sGC) exhibit poor selectivity, directly inhibiting nitric oxide synthase isoforms and causing off-target redox effects that confound interpretation of NO-cGMP pathway experiments [1]. Even the more widely used ODQ, while structurally related to NS 2028, is a reversible heme-site oxidizer with 4.7-fold lower potency against GSNO-stimulated sGC and distinct kinetics, leading to divergent pharmacological profiles in tissue bath and cell-based assays [2][3]. The bromine substitution at position 8 of the oxadiazolo-benzoxazin core is critical for NS 2028's enhanced potency; SAR studies show that replacement with hydrogen or larger substituents markedly reduces inhibitory activity, while substitution of the oxadiazole oxygen by sulfur or nitrogen abolishes irreversible inhibition [3]. Substituting NS 2028 with a non‑brominated analog or a non‑oxadiazole sGC inhibitor therefore introduces uncontrolled variability in target engagement, recovery kinetics after washout, and selectivity over particulate guanylyl cyclase.

NS 2028 (872694-91-2) Quantitative Differentiation Evidence Against Closest sGC Inhibitor Analogs


4.7-Fold Superior Potency Over ODQ in GSNO-Stimulated Mouse Cerebellum sGC Assay

In a head-to-head comparison using the same S-nitrosoglutathione (GSNO)-enhanced soluble guanylyl cyclase assay in mouse cerebellum homogenates, NS 2028 inhibited sGC activity with an IC50 of 17 nM, whereas ODQ exhibited an IC50 of 80 nM, corresponding to a 4.7-fold potency advantage for NS 2028 [1]. This differential is consistent with the higher affinity of NS 2028 for the heme cofactor as evidenced by its Ki of 8 nM [2].

soluble guanylyl cyclase NO-cGMP signaling cerebellar sGC activity

Irreversible Inhibition Kinetics: Ki = 8 nM and k3 = 0.2 min⁻¹ Distinct from Reversible sGC Inhibitors

NS 2028 binds to sGC in a two-step mechanism: an initial reversible step (Ki = 8 nM) followed by irreversible covalent modification with a rate constant k3 of 0.2 min⁻¹, as determined by Kitz-Wilson kinetic analysis performed on purified bovine lung sGC [1]. The irreversible step is accompanied by a Soret absorption shift from 430 nm to 390 nm, indicating direct modification of the heme cofactor. In contrast, ODQ and LY83583 act as reversible heme oxidizers and do not exhibit time-dependent irreversible inactivation kinetics under the same conditions [1][2].

irreversible enzyme inhibition Kitz-Wilson kinetics heme cofactor modification

~100-Fold Selectivity Over Off-Target Particulate Guanylyl Cyclase and Adenylyl Cyclase

In phenylephrine-preconstricted, endothelium-denuded rabbit aorta, NS 2028 at 1 µM did not affect relaxant responses to atrial natriuretic factor (an activator of particulate guanylyl cyclase) or forskolin (an activator of adenylyl cyclase), demonstrating functional selectivity for sGC over pGC and AC [1]. In contrast, methylene blue at similar concentrations is known to inhibit both nitric oxide synthase (NOS) and guanylyl cyclase indiscriminately, with an apparent Ki of 2.7 µM for nNOS [2], and LY83583 inhibits sGC with an IC50 of 2 µM while also interfering with NOS and other flavoenzymes [2].

target selectivity particulate guanylyl cyclase adenylyl cyclase cGMP signaling specificity

Bromine Substitution at Position 8 Confers Superior Potency Over 17 Structural Analogues

Systematic SAR evaluation of 17 structural analogues of NS 2028 revealed that small electronegative substituents (Br, Cl) at position 7 or 8 of the oxadiazolo-benzoxazin core significantly increased inhibitory potency against sGC, while larger or electron-donating groups reduced activity [1]. Replacement of the oxadiazole oxygen at position 1 by sulfur (-S-), amine (-NH-), or methylene (-CH2-) decreased inhibition. NS 2028, bearing a bromine at position 8, was among the most potent analogues tested, with an IC50 of 17 nM in GSNO-enhanced mouse cerebellum homogenates, compared to the des-bromo core structure which showed substantially weaker inhibition [1].

structure-activity relationship benzoxazin substitution halogen effect oxadiazolo-benzoxazin SAR

Functional Efficacy in Vascular Tissue: 65% Increase in Contractile Tone at EC50 170 nM

In prostaglandin F2α-constricted, endothelium-intact porcine coronary arteries, NS 2028 elicited a concentration-dependent increase in contractile tone of 65% with an EC50 of 170 nM, an effect abolished by endothelial denudation, confirming that the contraction results specifically from inhibition of endothelial NO-sGC signaling [1]. At 1 µM, NS 2028 suppressed nitroglycerin-induced relaxation from 88.3±2.1% to 26.8±6.4% and induced a 9-fold rightward shift in the nitroglycerin concentration-relaxation curve, whereas vasorelaxation to the KATP channel opener cromakalim remained unaffected, demonstrating pathway specificity [1].

vascular smooth muscle coronary artery contraction endothelium-dependent tone ex vivo pharmacology

Cell-Based Validation: IC50 of 30 nM Against SIN-1-Elicited cGMP Formation in Human Endothelial Cells

In human cultured umbilical vein endothelial cells (HUVEC), NS 2028 inhibited 3-morpholino-sydnonimine (SIN-1)-elicited cGMP formation with an IC50 of 30 nM [1]. This cell-based potency is consistent with its biochemical IC50 against purified basal sGC (30 nM), indicating that NS 2028 retains full inhibitory activity in a cellular context without being affected by intracellular binding or metabolism that often attenuates the activity of other sGC inhibitors such as LY83583 [1].

endothelial cell cGMP SIN-1 stimulation cell-based sGC inhibition HUVEC pharmacology

NS 2028 (872694-91-2) Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Definitive Pharmacological Dissection of NO-sGC-cGMP Signaling in Vascular Reactivity Studies

NS 2028 is the inhibitor of choice for ex vivo vascular tissue bath experiments requiring sustained, irreversible sGC blockade. Its characterized EC50 of 170 nM for increasing contractile tone in porcine coronary arteries and its ability to suppress nitroglycerin-induced relaxation by 61.5 percentage points at 1 µM provide researchers with validated concentration benchmarks that eliminate the need for in-house dose-finding . The irreversible binding mechanism ensures that sGC inhibition persists through extended washout periods, a critical advantage over reversible inhibitors like ODQ that may dissociate during prolonged protocols .

High-Confidence Target Validation in NO-cGMP Pathway Research Requiring Stringent Selectivity

For target validation studies where discrimination between sGC-dependent and sGC-independent effects is essential, NS 2028 offers documented selectivity over particulate guanylyl cyclase and adenylyl cyclase at 1 µM . This selectivity profile is critical for experiments investigating crosstalk between NO-cGMP and natriuretic peptide-cGMP or cAMP signaling, where use of non-selective inhibitors such as methylene blue or LY83583 would produce ambiguous results due to concurrent NOS inhibition .

Neuronal NO Signaling Studies in Cerebellar and CNS Tissue Preparations

NS 2028 has been validated in mouse cerebellum tissue slices, where it inhibits NMDA-stimulated, nNOS-dependent sGC activation with an IC50 of 20 nM, and in cerebellar homogenates against GSNO-enhanced sGC with an IC50 of 17 nM . These tissue-validated IC50 values enable neuroscientists to design experiments with precise inhibitor concentrations that achieve near-complete sGC blockade without exceeding solubility limits, a common challenge with less potent inhibitors requiring high micromolar concentrations .

Quote Request

Request a Quote for 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.